5-isopropyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Its core structure includes:
- Pyrazolo[1,5-a]pyrimidine scaffold: A bicyclic heteroaromatic system critical for binding ATP synthase.
- 3-Phenyl substituent: Positioned at the 3rd carbon, differing from more potent analogues that feature electron-withdrawing groups (e.g., 4-fluorophenyl).
- 5-Isopropyl group: A branched alkyl substituent at the 5th carbon, influencing lipophilicity and steric bulk.
- N-(Pyridin-2-ylmethyl)amine: A pyridine-containing side chain at the 7th position, enhancing solubility and target interactions .
This compound is part of a broader class of pyrazolopyrimidines studied for their antimycobacterial activity, with over 70 analogues synthesized to explore structure-activity relationships (SAR) .
Properties
IUPAC Name |
3-phenyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-15(2)19-12-20(23-13-17-10-6-7-11-22-17)26-21(25-19)18(14-24-26)16-8-4-3-5-9-16/h3-12,14-15,23H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIZRAPZOUEJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[1,5-a]Pyrimidine Core
The core structure is synthesized by condensing 3-amino-5-isopropyl-1H-pyrazole with ethyl benzoylacetate under acidic conditions (acetic acid, 110°C, 12 hours). This yields 5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound A) with a reported yield of 78–85%.
Reaction Conditions:
Chlorination at Position 7
Compound A undergoes chlorination using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (Me₄NCl) as a catalyst. This step converts the 7-keto group to a chloro substituent, producing 7-chloro-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine (Compound B) in 90–92% yield.
Optimized Parameters:
Amination with Pyridin-2-Ylmethylamine
Compound B reacts with pyridin-2-ylmethylamine in dichloromethane (DCM) at room temperature for 24 hours. This nucleophilic substitution replaces the chloro group with the amine, yielding the final product in 65–70% yield.
Critical Factors:
-
Solvent: Dichloromethane (aprotic, polar)
-
Base: Triethylamine (2 equivalents)
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
Optimization of Reaction Conditions
Solvent Effects on Amination Efficiency
Aprotic solvents like DCM and dimethylformamide (DMF) enhance nucleophilic substitution rates by stabilizing the transition state. DCM achieves higher yields (65–70%) compared to DMF (50–55%) due to reduced side reactions.
Temperature and Catalytic Additives
Elevating temperatures during chlorination (reflux vs. 80°C) improve reaction rates but risk decomposition. Me₄NCl increases POCl₃ reactivity by generating a more electrophilic chloro intermediate.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.20 (m, 8H, aromatic-H), 4.75 (s, 2H, CH₂N), 3.20 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
¹³C NMR: 162.4 (C-7), 155.2 (C-5), 149.8 (pyridine-C), 138.5–125.3 (aromatic-C), 45.2 (CH₂N), 28.1 (CH(CH₃)₂), 22.5 (CH₃).
High-Performance Liquid Chromatography (HPLC)
Research Findings and Comparative Analysis
Yield Comparison Across Methodologies
Chemical Reactions Analysis
Oxidation Reactions
The isopropyl group at C-5 undergoes selective oxidation under controlled conditions:
-
Ketone formation : Treatment with KMnO₄/H₂SO₄ (0.1 M, 70°C, 4 hr) oxidizes the isopropyl group to a carbonyl, yielding 5-acetyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (85% yield) .
-
Epoxidation : Reaction with mCPBA (1.2 eq, CH₂Cl₂, 25°C, 12 hr) forms an epoxide at the pyrimidine double bond (72% yield) .
Reduction Reactions
The pyrazolo[1,5-a]pyrimidine core shows partial aromaticity, enabling selective reductions:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C , 1 atm, EtOH) reduces the pyrimidine ring to a dihydro derivative (Table 1) .
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C | C7-amine reduction | 42 |
| LiAlH₄ | THF, reflux | Full pyrimidine reduction | 68 |
Nucleophilic Substitution
The C-7 amine participates in acylations and alkylations :
-
Acylation : Treatment with acetyl chloride (1.5 eq, Et₃N, CH₂Cl₂) produces N-acetyl derivatives (91% yield) .
-
Suzuki Coupling : The pyridine ring undergoes Pd-mediated cross-coupling with aryl boronic acids (Table 2) .
| Boronic Acid | Catalyst System | Temp (°C) | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄/K₂CO₃ | 80 | 78 |
| 3-Pyridyl | Pd(dppf)Cl₂ | 100 | 65 |
Cyclization Reactions
Microwave-assisted cyclization enhances regioselectivity:
-
Reaction with benzylidene malononitrile (120°C, 20 min) yields 7-aminopyrazolo[1,5-a]pyrimidine isomers (Scheme 1) .
-
Traditional heating methods produce 5-aminopyrazolo[1,5-a]pyrimidines , demonstrating temperature-dependent selectivity .
Regioselective Functionalization
The C-3 and C-5 positions exhibit distinct reactivity:
-
Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄ ) occurs preferentially at C-3 (73% yield) .
-
Buchwald-Hartwig Amination : Pd-mediated coupling at C-5 with secondary amines (e.g., morpholine) achieves 82% yield .
Stability Under Acidic/Basic Conditions
-
Acid Hydrolysis (6M HCl, reflux): Degradation of the pyrimidine ring occurs within 2 hr .
-
Base Stability (1M NaOH, 25°C): The compound remains intact for >24 hr, demonstrating alkaline resistance .
Photochemical Reactivity
UV irradiation (254 nm, 6 hr) induces:
-
C5-C7 bond cleavage in the presence of Rose Bengal (sensitized conditions).
Comparative Reaction Kinetics
The isopropyl group’s steric effects slow reactions at C-5:
| Reaction Type | Rate Constant (k, s⁻¹) | Half-Life (min) |
|---|---|---|
| C7-Acylation | 0.45 | 1.5 |
| C5-Bromination | 0.12 | 5.8 |
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of biological activities that make it a candidate for further research:
- Inhibition of Kinases : It has been identified as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis. This mechanism is essential for synaptic vesicle recycling and receptor-mediated endocytosis, making it a target for neurological and psychiatric disorders .
- Antitumor Activity : The pyrazolo[1,5-a]pyrimidine scaffold has shown promise in developing antitumor agents. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties .
Therapeutic Potential
Given its pharmacological properties, the compound holds potential for various therapeutic applications:
- Neurological Disorders : Due to its action on AAK1, it may be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders where endocytosis is disrupted.
- Cancer Treatment : Its antitumor activity suggests it could be developed into a treatment for specific types of cancer, particularly those resistant to conventional therapies.
Case Studies and Research Findings
Several studies have explored the efficacy and safety of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
Mechanism of Action
The mechanism of action of 5-isopropyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it inhibits CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, its anti-mycobacterial activity is attributed to the inhibition of ATP synthase, disrupting the energy production in Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- 3-Position : The 4-fluorophenyl group in analogues (e.g., Compound 22) significantly enhances potency (IC₅₀ < 0.5 µM) compared to the target compound’s unsubstituted phenyl group. Fluorine’s electron-withdrawing effect likely improves target binding .
- 5-Position : The isopropyl group in the target compound increases lipophilicity (clogP ~3.5) compared to methyl (clogP ~2.8) or aryl substituents. This may improve membrane permeability but could reduce solubility .
- Pyridine Position : 2-Pyridylmethyl is conserved across active analogues, suggesting its role in hydrogen bonding or π-stacking interactions with ATP synthase .
Structure-Activity Relationships (SAR)
- 3-Phenyl vs. 4-Fluorophenyl : Replacement of 3-phenyl with 4-fluorophenyl improves M.tb inhibition by ~10-fold, as seen in Compound 22 (IC₅₀ = 0.12 µM) . The fluorine atom enhances electronegativity and hydrophobic interactions.
- 5-Alkyl vs. 5-Aryl : 5-Isopropyl (target) balances steric bulk and lipophilicity, whereas 5-aryl groups (e.g., 4-isopropylphenyl in Compound 35) reduce metabolic stability due to increased oxidation susceptibility .
- hERG Liability : Analogues with 2-pyridylmethyl show low hERG channel inhibition (IC₅₀ > 30 µM), reducing cardiac toxicity risks .
Pharmacokinetic and Physicochemical Properties
- Microsomal Stability : The target compound’s isopropyl group may confer moderate stability (predicted t₁/₂ ~60 min in human liver microsomes), outperforming smaller alkyl groups (e.g., methyl) but underperforming fluorinated derivatives .
- Solubility: The pyridin-2-ylmethyl side chain enhances aqueous solubility (~50 µg/mL at pH 7.4) compared to non-polar substituents .
Biological Activity
5-Isopropyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of infectious diseases and cancer therapy. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a pyrazolo ring fused to a pyrimidine moiety. The presence of an isopropyl group and a pyridin-2-ylmethyl substituent enhances its pharmacological potential, making it a candidate for further medicinal chemistry exploration.
Structure-Activity Relationship (SAR)
Research into SAR for related compounds has provided insights into how modifications can influence biological activity:
The most effective analogues typically feature specific substitutions that enhance binding and inhibitory effects against target enzymes.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of pyrazolo[1,5-a]pyrimidines:
- Inhibition of Mycobacterial Growth : A series of novel compounds demonstrated potent in vitro inhibition against M.tb with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL . These findings support the therapeutic potential of pyrazolo[1,5-a]pyrimidines in treating tuberculosis.
- Cancer Cell Line Studies : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil in MCF-7 and MDA-MB-231 breast cancer cell lines .
- Anti-inflammatory Properties : Some derivatives have been screened for anti-inflammatory activity via inhibition of NF-kB transcriptional activity in THP-1 monocytes, indicating potential use in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 5-isopropyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones or their equivalents. Subsequent functionalization at position 7 introduces the pyridin-2-ylmethylamine group. Key steps include:
- Core Formation : Cyclocondensation under reflux with catalysts (e.g., acetic acid or Lewis acids) to form the pyrazolo[1,5-a]pyrimidine scaffold.
- Substituent Attachment : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the isopropyl, phenyl, and pyridinylmethyl groups.
- Purification : Column chromatography or recrystallization from solvents like ethanol/DMF to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., distinguishing aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z ~402).
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3350 cm⁻¹ for the amine).
Cross-referencing with analogs (e.g., trifluoromethyl-substituted derivatives) ensures structural fidelity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s selectivity for kinase inhibition?
- Methodological Answer : Contradictions in kinase profiling (e.g., CDK9 vs. CDK2 inhibition) may arise from assay conditions (ATP concentration, pH) or cellular context. Strategies include:
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff).
- Crystallography : Co-crystallization with target kinases to identify binding motifs (e.g., hinge-region interactions influenced by the isopropyl group).
- Mutagenesis Studies : Modify kinase domains (e.g., gatekeeper residues) to test binding dependencies .
Q. What strategies optimize the pharmacokinetic profile for central nervous system (CNS) applications?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to the pyridinylmethyl moiety while maintaining logP <3 for blood-brain barrier penetration.
- Metabolic Stability : Incubate with liver microsomes to identify metabolic soft spots (e.g., N-dealkylation); stabilize via fluorination or steric hindrance.
- In Vivo PK Studies : Monitor plasma half-life (t1/2) and brain-to-plasma ratio (AUCbrain/AUCplasma) in rodent models .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test Pd-XPhos for Buchwald-Hartwig steps to reduce side reactions (e.g., dimerization).
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener, higher-yielding aminations.
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and terminate at >90% conversion .
Data Contradiction Analysis
Q. Why do studies report varying IC50 values for this compound’s anticancer activity?
- Methodological Answer : Variability may stem from:
- Cell Line Heterogeneity : Test in isogenic pairs (e.g., wild-type vs. p53-null) to isolate genetic dependencies.
- Assay Endpoints : Compare MTT (mitochondrial activity) vs. clonogenic (proliferative capacity) assays.
- Compound Stability : Pre-check purity via HPLC post-incubation to rule out degradation artifacts.
Meta-analyses of dose-response curves across studies can identify consensus IC50 ranges .
Experimental Design Considerations
Q. What controls are essential in enzyme inhibition assays for this compound?
- Methodological Answer :
- Negative Controls : Use DMSO vehicle and inactive analogs (e.g., 7-desamino derivative) to rule out solvent or scaffold effects.
- Positive Controls : Include staurosporine (pan-kinase inhibitor) for assay validation.
- Counter-Screens : Test against unrelated enzymes (e.g., phosphatases) to confirm target specificity .
Advanced Functionalization
Q. How can the pyridin-2-ylmethyl group be modified to enhance target engagement?
- Methodological Answer :
- Bioisosteric Replacement : Substitute pyridine with pyrimidine or triazine to alter π-π stacking.
- Linker Optimization : Replace methylene with ethylene glycol spacers to improve solubility.
- Click Chemistry : Introduce triazoles via CuAAC reactions for SAR profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
